Phenylsodium

Description

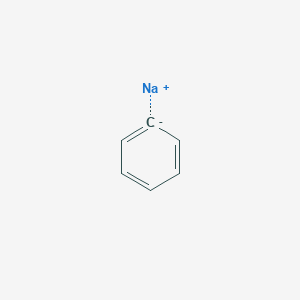

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5.Na/c1-2-4-6-5-3-1;/h1-5H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSMWLICLECSXMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[C-]C=C1.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Na | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301316871 | |

| Record name | Phenylsodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301316871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1623-99-0 | |

| Record name | Phenylsodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001623990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylsodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301316871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHENYLSODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SNA8TW8V4T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Phenylsodium: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylsodium (C₆H₅Na) is a highly reactive organosodium compound that serves as a potent base and nucleophile in organic synthesis. First isolated in 1903, it is the sodium analog of the more commonly used Grignard reagent, phenylmagnesium bromide.[1] This document provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and handling, and a discussion of its applications in chemical reactions, particularly in the context of drug development.

Core Properties

This compound is a yellowish-white amorphous powder that is highly reactive and pyrophoric in air.[1] It is insoluble in hydrocarbons and reacts violently with water and ether.[1] Due to its high reactivity, it is typically prepared in situ for immediate use in a reaction.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 1623-99-0 | [2][3][4] |

| Molecular Formula | C₆H₅Na | [2][3] |

| Molecular Weight | 100.09 g/mol | [2][5] |

| Appearance | Yellowish-white powder | [1] |

| Melting Point | 105 °C (decomposes) | [2] |

| Solubility | Reacts with water and ether; Insoluble in hydrocarbons | [1] |

| Stability | Stable under recommended storage conditions in a dry, well-ventilated place. | [6] |

Spectral Data

| Parameter | Value |

| Canonical SMILES | C1=CC=[C-]C=C1.[Na+] |

| InChI Key | KSMWLICLECSXMI-UHFFFAOYSA-N |

Synthesis and Handling

The preparation of this compound requires anhydrous and anaerobic conditions due to its high reactivity towards oxygen, water, and carbon dioxide.[7] Several methods for its synthesis have been developed, each with its own advantages and limitations.

Experimental Protocols for Synthesis

A common and straightforward method for the synthesis of this compound involves the reaction of powdered sodium with bromobenzene in a hydrocarbon solvent.[1][8]

Reaction: C₆H₅Br + 2 Na → C₆H₅Na + NaBr[1]

Procedure:

-

Dry toluene (150 mL) and sodium (1.17 mol) are added to a flask equipped with a dropping funnel, a thermometer, and a high-speed stirrer.[8]

-

The mixture is heated to 105°C to melt the sodium, and the stirrer is brought to maximum speed (15,000-18,000 rpm) for 5-15 minutes to create a fine sodium dispersion.[8] The mixture is then cooled to room temperature.[8]

-

A solution of chlorobenzene (0.5 mol) in toluene (50 mL) is added dropwise to the sodium dispersion with gentle stirring.[8]

-

The reaction is exothermic and the temperature should be maintained between 25-30°C.

-

The resulting grey mixture contains this compound and can be used directly for subsequent reactions.

A potential side reaction is the formation of diphenyl, which can lower the yield of this compound.[1]

The original synthesis of this compound involved the reaction of diphenylmercury with sodium metal.[1]

Reaction: (C₆H₅)₂Hg + 3 Na → 2 C₆H₅Na + NaHg[1]

Another transmetalation method, the Shorygin reaction, involves the treatment of an alkylsodium compound with benzene.[1]

Reaction: RNa + C₆H₆ → RH + C₆H₅Na[1]

A more contemporary approach involves the reaction of phenyllithium with sodium tert-butoxide.[1]

Reaction: C₆H₅Li + tBuONa → C₆H₅Na + tBuOLi[1]

Handling and Storage

This compound is highly pyrophoric and must be handled under an inert atmosphere (e.g., nitrogen or argon) at all times.[1][7] It should be stored in a cool, dry, and well-ventilated place.[6] Due to its instability, it is generally prepared and used immediately. However, complexes of this compound, for instance with magnesium 2-ethoxyethoxide, have shown enhanced stability in benzene, retaining reactivity for up to a month.[1]

Reactivity and Applications

This compound is a powerful nucleophile and a strong base, making it a valuable reagent in organic synthesis. Its reactivity is similar to that of phenylmagnesium bromide, though it is generally considered to be more reactive.

Cross-Coupling Reactions

This compound readily participates in cross-coupling reactions with alkyl halides to form new carbon-carbon bonds. For example, it reacts with ethyl bromide to produce ethylbenzene.[1]

Reaction: C₆H₅Na + CH₃CH₂Br → C₆H₅CH₂CH₃ + NaBr[1]

It can also react with aryl halides, such as bromobenzene, to form diphenyl.[1]

Reaction: C₆H₅Na + C₆H₅Br → C₆H₅-C₆H₅ + NaBr[1]

The reaction with benzoyl chloride, after hydrolysis, yields triphenylcarbinol, with benzophenone as a proposed intermediate.[1]

Reaction: 2 C₆H₅Na + C₆H₅COCl → (C₆H₅)₃CONa + NaCl[1]

Metallation Reactions

As a strong base, this compound can deprotonate a variety of acidic hydrocarbons. This metallation reaction is a key application of this compound.[1]

General Reaction: C₆H₅Na + RH → C₆H₆ + RNa[1]

The success of the metallation can be confirmed by quenching the reaction with carbon dioxide, followed by acidification, to yield the corresponding carboxylic acid.[1]

Confirmation Reaction:

-

RNa + CO₂ → RCO₂Na[1]

-

RCO₂Na + H⁺ → RCOOH + Na⁺

This compound can be used to metallate toluene, producing benzylsodium, which is a useful nucleophile in its own right.[1]

Reaction: C₆H₅Na + C₆H₅CH₃ → C₆H₆ + C₆H₅CH₂Na[1]

Visualization of Processes

Synthesis of this compound via Metal-Halogen Exchange

Caption: Metal-Halogen Exchange Synthesis of this compound.

This compound in Cross-Coupling Reactions

Caption: Cross-Coupling Reactions of this compound.

Metallation Reaction Workflow

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound|lookchem [lookchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound [drugfuture.com]

- 5. This compound | C6H5Na | CID 11007827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. phenyl-sodium|1623-99-0 - MOLBASE Encyclopedia [m.molbase.com]

- 7. ecommons.luc.edu [ecommons.luc.edu]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

An In-depth Technical Guide to the Structure and Bonding of Phenylsodium

For Researchers, Scientists, and Drug Development Professionals

Phenylsodium (C₆H₅Na), an organosodium compound, is a powerful nucleophile and a strong base utilized in organic synthesis. Its high reactivity, stemming from the polarized carbon-sodium bond, makes understanding its precise structural and bonding characteristics crucial for predicting its behavior and optimizing its application in complex chemical transformations. This technical guide provides a comprehensive overview of the structure and bonding of this compound, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing its bonding and experimental workflows.

Molecular Structure: A Dimeric Core

In the solid state, this compound, when complexed with the chelating agent N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDTA), exists as a dimer, formally named Bis[μ-phenyl(pentamethyldiethylenetriamine)sodium] .[1] This dimeric structure is a consequence of the larger ionic radius of the sodium cation compared to its lithium counterpart, which favors a higher coordination number.[1] The structure was elucidated through single-crystal X-ray diffraction, providing precise insights into the bonding arrangement.

Quantitative Structural Data

The key structural parameters of the this compound-PMDTA adduct, determined by X-ray crystallography, are summarized in the table below. These values provide a quantitative basis for understanding the geometry and bonding within the molecule.

| Parameter | Value (Å or °) | Reference(s) |

| Bond Lengths | ||

| Na-C (phenyl) | 2.523 - 2.643 Å | [2] |

| C-C (in phenyl ring) | Typical aromatic C-C bond lengths (~1.39 Å) are observed, though specific values for the adduct are not detailed in the readily available literature. | |

| Bond Angles | ||

| N-Na-N (within PMDTA) | 67.6°, 67.7°, 119.1° | [1] |

| Phenyl ring C-C-C | Assumed to be approximately 120° consistent with a distorted benzene ring. |

Note: Detailed bond lengths and angles for the this compound core within the dimer are not explicitly stated in the abstracts of the primary literature. Access to the full crystallographic data (e.g., via a CIF file) would be required for a more detailed analysis.

Bonding Characteristics: A Polarized Covalent Interaction

The carbon-sodium bond in this compound is highly polarized, with a significant degree of ionic character due to the large difference in electronegativity between carbon (2.55) and sodium (0.93).[2] This polarity results in a high electron density on the ipso-carbon of the phenyl ring, rendering it a potent nucleophile and base.

While often depicted as a simple ionic pair (C₆H₅⁻ Na⁺), the Na-C bond possesses significant covalent character.[2] Computational studies on related organosodium compounds and the observed solid-state structure suggest a more complex bonding picture involving shared electron density.

A conceptual representation of the bonding in the this compound dimer is illustrated below.

Experimental Protocols

The synthesis and characterization of this compound and its adducts require rigorous anhydrous and anaerobic techniques due to its pyrophoric nature.

Synthesis of this compound

Several methods are available for the synthesis of this compound. A common laboratory-scale preparation involves the reaction of a halogenated benzene with sodium metal.[3]

Protocol: Metal-Halogen Exchange

-

Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is assembled and flame-dried under a stream of dry nitrogen.

-

Reagents:

-

Sodium metal, freshly cut and washed with a hydrocarbon solvent to remove the oil.

-

Chlorobenzene or bromobenzene, freshly distilled.

-

Anhydrous toluene or other suitable hydrocarbon solvent.

-

-

Procedure: a. The flask is charged with sodium metal and anhydrous toluene under a positive pressure of nitrogen. b. The mixture is heated to the melting point of sodium while stirring vigorously to create a fine sodium dispersion. c. The heat is removed, and the dispersion is allowed to cool to room temperature. d. A solution of chlorobenzene in anhydrous toluene is added dropwise from the dropping funnel to the stirred sodium dispersion. e. The reaction is exothermic and may require cooling to maintain a controlled temperature. f. After the addition is complete, the reaction mixture is stirred for several hours at room temperature to ensure complete reaction. g. The resulting suspension of this compound can be used directly for subsequent reactions.

Synthesis and Crystallization of the this compound-PMDTA Adduct

The crystalline adduct suitable for X-ray diffraction is prepared by reacting this compound with PMDTA.

Protocol: Adduct Formation and Crystallization

-

Apparatus: All manipulations are carried out using Schlenk line or glovebox techniques.

-

Reagents:

-

A freshly prepared suspension of this compound in a hydrocarbon solvent.

-

N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDTA), freshly distilled.

-

Anhydrous hydrocarbon solvent (e.g., hexane, pentane).

-

-

Procedure: a. To the stirred suspension of this compound, an equimolar amount of PMDTA is added via syringe. b. The reaction mixture is stirred at room temperature for a period to allow for complex formation. c. The resulting solution or suspension is filtered to remove any insoluble byproducts (e.g., sodium halides). d. The filtrate is concentrated under reduced pressure. e. The concentrated solution is cooled slowly to induce crystallization. Layering with a less polar solvent (e.g., pentane) can also promote crystal growth. f. The resulting crystals are isolated, washed with a cold, non-polar solvent, and dried under vacuum.

X-ray Crystallography

The determination of the solid-state structure of the this compound-PMDTA adduct is achieved through single-crystal X-ray diffraction.

Protocol: Single-Crystal X-ray Diffraction

-

Crystal Mounting: A suitable single crystal is selected under a microscope in an inert atmosphere (e.g., inside a glovebox) and mounted on a goniometer head, typically using an inert oil to prevent decomposition.

-

Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined against the experimental data to yield the final, accurate crystal structure.

The workflow for the synthesis and characterization of the this compound-PMDTA adduct is summarized in the following diagram.

Spectroscopic Characterization

While the solid-state structure provides a static picture, spectroscopic methods offer insights into the nature of this compound in solution.

NMR Spectroscopy

Due to the carbanionic nature of the phenyl group, the proton and carbon nuclei are expected to be significantly shielded compared to benzene. While specific, high-resolution NMR data for unsolvated this compound is scarce due to its low solubility and high reactivity, studies of related phenyl carbanions provide valuable comparative data. The chemical shifts are highly dependent on the counterion, solvent, and degree of aggregation. For instance, in related phenyl carbanions, the para-proton is often the most shielded, reflecting the high electron density at this position.[4]

Conclusion

The structure of this compound in the solid state, as revealed by the X-ray crystal structure of its PMDTA adduct, is a complex dimeric arrangement. The bonding is characterized by a highly polarized carbon-sodium bond with both ionic and covalent contributions. This inherent polarity is the source of its high reactivity, which necessitates careful handling under inert conditions. The experimental protocols outlined provide a framework for the synthesis and detailed structural characterization of this important organometallic reagent. Further spectroscopic and computational studies will continue to refine our understanding of its behavior in solution and its role in chemical synthesis.

References

In-Depth Technical Guide to the Physical and Chemical Properties of Solid Phenylsodium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylsodium (C₆H₅Na) is a highly reactive organosodium compound that serves as a potent base and nucleophile in organic synthesis. This guide provides a comprehensive overview of the known physical and chemical properties of solid this compound, with a focus on data relevant to its handling, reactivity, and application in research and development. Due to its pyrophoric nature, stringent safety protocols are essential when working with this reagent. This document summarizes available quantitative data, outlines detailed experimental protocols for its synthesis and key reactions, and provides visualizations of these processes.

Physical Properties

Solid this compound is a yellowish-white amorphous powder.[1] Early syntheses yielded a light brown powder, which was later found to be contaminated with sodium amalgam.[1] Pure this compound is pyrophoric and ignites readily upon exposure to air.[1]

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₆H₅Na | [1][2] |

| Molar Mass | 100.096 g·mol⁻¹ | [1][2] |

| Appearance | Yellowish-white amorphous powder | [1] |

| Melting Point | Decomposes | [1] |

| Solubility in Water | Reacts violently | [1] |

| Solubility in Organic Solvents | Insoluble in hydrocarbons. Reacts with ethers.[1] Complexes with phenyllithium can be soluble in ether.[1] Complexes with magnesium alkoxides are soluble in benzene.[1] |

Chemical Properties and Reactivity

This compound is a powerful base and nucleophile, making it a valuable but highly reactive reagent in organic synthesis. Its reactivity is comparable to that of phenyl Grignard reagents, though it is less commonly used due to its hazardous nature.[1]

Pyrophoricity and Stability

Solid this compound is highly pyrophoric and will ignite spontaneously in air.[1] It also reacts explosively with water. Therefore, it must be handled under an inert atmosphere (e.g., nitrogen or argon) at all times.

Cross-Coupling Reactions

This compound participates in cross-coupling reactions with various electrophiles. A notable example is its involvement in the Wurtz-Fittig reaction, which can proceed through either a radical or an organoalkali mechanism. In the organoalkali pathway, an organosodium intermediate is formed, which then acts as a nucleophile.

-

Reaction with Alkyl Halides: this compound reacts with alkyl halides to form alkylated benzene derivatives. For instance, the reaction with ethyl bromide yields ethylbenzene.[1]

C₆H₅Na + CH₃CH₂Br → C₆H₅CH₂CH₃ + NaBr

-

Reaction with Aryl Halides: The reaction with aryl halides, such as bromobenzene, leads to the formation of biphenyl.[1]

C₆H₅Na + C₆H₅Br → C₆H₅-C₆H₅ + NaBr

Metallation Reactions

As a strong base, this compound can deprotonate a variety of organic compounds, a process known as metallation. The resulting organosodium compounds can then be used in subsequent reactions.

-

Metallation of Toluene: this compound can metallate toluene to produce benzylsodium, which is a useful nucleophile. This reaction is often carried out by synthesizing this compound in situ in toluene.[1]

C₆H₅Na + C₆H₅CH₃ → C₆H₆ + C₆H₅CH₂Na

The success of the metallation can be confirmed by quenching the reaction with carbon dioxide, followed by acidification to yield phenylacetic acid.[1]

Spectroscopic and Structural Data

Detailed spectroscopic data for solid, unsolvated this compound is scarce in the literature, likely due to its instability and pyrophoric nature.

-

NMR and IR Spectroscopy: To the best of our knowledge, published solid-state NMR or IR spectra of pure this compound are not available.

-

Crystal Structure: The crystal structure of unsolvated this compound has not been determined. However, the structure of its dimer adduct with pentamethyldiethylenetriamine (PMDTA), [PhNa(PMDTA)]₂, has been elucidated through X-ray crystallography.[1] In this dimeric structure, the sodium cation is coordinated to the phenyl group and the nitrogen atoms of the PMDTA ligand. The larger ionic radius of sodium compared to lithium results in a dimeric structure, in contrast to the monomeric adduct formed by phenyllithium with PMDTA.[1]

Experimental Protocols

Extreme caution must be exercised when performing these experiments. All manipulations should be carried out in a certified fume hood under an inert atmosphere by trained personnel with appropriate personal protective equipment.

Synthesis of this compound from Chlorobenzene

This protocol is adapted from a procedure reported in the Journal of the American Chemical Society.

Materials:

-

Toluene, anhydrous

-

Sodium metal, as a sand or dispersion

-

Chlorobenzene, anhydrous

-

Dry nitrogen or argon gas

-

Schlenk flask or a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a dropping funnel.

Procedure:

-

Under a positive pressure of dry nitrogen, add 150 mL of anhydrous toluene and 11.5 g (0.5 gram-atom) of sodium sand to the reaction flask.

-

Begin vigorous stirring to maintain the sodium as a fine suspension.

-

Slowly add a solution of 22.5 g (0.2 mole) of anhydrous chlorobenzene in 50 mL of anhydrous toluene from the dropping funnel to the stirred sodium suspension at room temperature.

-

An exothermic reaction is expected to start after approximately 45 minutes. Maintain the reaction temperature below 40°C using a cooling bath (e.g., a water bath).

-

Continue stirring for a total of 2 hours. The formation of a black sediment indicates the presence of this compound.

-

The resulting suspension of this compound in toluene should be used immediately for subsequent reactions.

Yield Determination (Quenching with CO₂):

-

Pour the this compound suspension over an excess of crushed solid carbon dioxide (dry ice).

-

After the reaction has subsided, cautiously add a dilute acid (e.g., HCl) to neutralize the mixture.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

-

Dry the organic extracts over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to isolate benzoic acid.

-

The yield of this compound can be calculated based on the mass of the obtained benzoic acid. An 87% yield has been reported for this method.

Metallation of Toluene with this compound

This protocol describes the in-situ formation of this compound followed by the metallation of toluene to form benzylsodium.

Materials:

-

Toluene, anhydrous

-

Sodium metal, as a sand or dispersion

-

Chlorobenzene, anhydrous

-

Dry nitrogen or argon gas

-

Reaction setup as described in section 4.1.

Procedure:

-

Follow steps 1-5 of the this compound synthesis protocol (section 4.1), using toluene as the solvent. This will generate a suspension of this compound in toluene.

-

Heat the reaction mixture to boiling and reflux for 1-1.5 hours. During this time, the this compound will react with the toluene solvent to form benzylsodium. The color of the solution may change to brick-red and then back to black.

-

The resulting suspension containing benzylsodium can be used for subsequent nucleophilic addition reactions.

Visualizations

Experimental Workflow for this compound Synthesis

Caption: Workflow for the synthesis of this compound.

Reaction Pathway for Metallation of Toluene

Caption: Metallation of toluene by this compound.

Safety and Handling

This compound is a highly hazardous material and requires strict safety precautions.

-

Pyrophoricity: Always handle solid this compound and its solutions under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent spontaneous ignition upon contact with air.

-

Reactivity with Water: this compound reacts violently with water. Ensure all glassware and solvents are rigorously dried before use.

-

Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, chemical splash goggles, a face shield, and appropriate gloves (e.g., nitrile gloves under neoprene or butyl rubber gloves) when handling this compound.

-

Fire Safety: Keep a Class D fire extinguisher (for combustible metals) or a container of sand readily accessible. Do not use water or carbon dioxide fire extinguishers on fires involving organosodium compounds.

-

Disposal: Unreacted this compound must be quenched carefully. This is typically done by slowly adding a less reactive alcohol, such as isopropanol or tert-butanol, at low temperatures, followed by the addition of water and then neutralization with acid. All disposal procedures should be carried out by trained personnel.

Conclusion

Solid this compound is a powerful reagent with significant applications in organic synthesis, particularly in reactions requiring a strong base or a phenyl nucleophile. Its utility is, however, counterbalanced by its extreme reactivity and hazardous nature. A thorough understanding of its properties, coupled with meticulous adherence to safety protocols, is paramount for its safe and effective use in a research or industrial setting. Further research to obtain detailed spectroscopic and quantitative solubility data would be beneficial for a more complete characterization of this important organometallic compound.

References

The Solubility of Phenylsodium in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylsodium (C₆H₅Na) is a potent organosometallic reagent with significant applications in organic synthesis. However, its utility is often hampered by its challenging solubility characteristics and high reactivity. This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. Due to the scarcity of precise quantitative data in publicly available literature, this document focuses on qualitative and semi-quantitative solubility descriptions, factors influencing solubility, and detailed experimental protocols for its determination. This guide is intended to equip researchers with the necessary knowledge to effectively handle and utilize this compound in their synthetic endeavors.

Introduction

This compound, an organosodium compound, serves as a powerful base and nucleophile in organic chemistry. Its reactivity is, however, intrinsically linked to its solubility in the reaction medium. A thorough understanding of its solubility profile is crucial for reaction optimization, ensuring reproducibility, and safe handling. This guide synthesizes the available information on the solubility of this compound, providing a practical resource for laboratory professionals.

Solubility of this compound: A Qualitative and Semi-Quantitative Overview

Table 1: Solubility Characteristics of this compound in Various Organic Solvents

| Solvent Class | Specific Solvent | Solubility Description | Remarks |

| Hydrocarbons | Hexane, Benzene, Toluene | Insoluble/Poorly Soluble | This compound exists as polymeric aggregates in these non-polar solvents.[1] Benzene and toluene are often used as reaction media for in-situ generation. |

| Ethers | Diethyl Ether | Reactive | This compound readily reacts with diethyl ether, leading to solvent degradation. |

| Tetrahydrofuran (THF) | Reactive | Similar to diethyl ether, THF is not a suitable solvent for neat this compound. | |

| Complexing Media | Diethyl Ether with Phenyllithium | Soluble (as a complex) | A stable complex between this compound and phenyllithium is soluble in diethyl ether.[2] |

| Benzene with Mg(OCH₂CH₂OEt)₂ | Soluble (as a complex) | A complex with magnesium 2-ethoxyethoxide renders this compound soluble in benzene.[2] |

Factors Influencing the Solubility of this compound

The solubility of this compound is a complex interplay of several factors, primarily the polarity of the solvent and the possibility of complex formation.

Caption: Factors governing the solubility of this compound.

As depicted, the inherent polarity of the solvent plays a critical role. Non-polar hydrocarbon solvents are unable to break down the polymeric aggregates of the highly polar this compound. Ethereal solvents, while polar, are susceptible to cleavage by the strongly basic this compound. The most effective strategy to achieve solubility is through the formation of stable complexes with agents like phenyllithium or magnesium alkoxides, which disrupt the aggregate structure and passivate the reactive nature of the C-Na bond.

Experimental Protocol for the Determination of this compound Solubility

The determination of the solubility of highly reactive and air-sensitive compounds like this compound requires specialized techniques to ensure accuracy and safety. The following protocol outlines a modified shake-flask method conducted under an inert atmosphere.

4.1. Materials and Equipment

-

Solvents: High-purity, anhydrous organic solvents are essential.

-

This compound: Freshly prepared or a well-characterized sample.

-

Inert Gas: High-purity argon or nitrogen.

-

Glassware: Schlenk flasks, gas-tight syringes, cannulas, and filtration apparatus (e.g., a filter cannula or a Schlenk filter stick).

-

Equipment: Magnetic stirrer, constant temperature bath, glove box or Schlenk line, analytical balance.

-

Titration: Standardized solution of a protic acid (e.g., HCl in isopropanol), indicator (e.g., phenolphthalein), burette.

4.2. Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Workflow for determining this compound solubility.

4.3. Detailed Procedure

-

Preparation: In a glove box or under a positive pressure of inert gas on a Schlenk line, add an excess of solid this compound to a tared Schlenk flask. Record the mass of the flask.

-

Solvent Addition: Using a gas-tight syringe, add a precise volume of the desired anhydrous solvent to the Schlenk flask.

-

Equilibration: Seal the flask and place it in a constant temperature bath on a magnetic stirrer. Stir the suspension vigorously for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Turn off the stirrer and allow the excess solid to settle completely.

-

Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-weighed, gas-tight syringe. Reweigh the syringe to determine the mass of the solution withdrawn.

-

Quenching: Slowly add the aliquot of the this compound solution to a flask containing an excess of a suitable quenching agent (e.g., anhydrous isopropanol or a known excess of standardized acid). This will neutralize the this compound.

-

Quantitative Analysis (Titration):

-

Add a few drops of a suitable indicator (e.g., phenolphthalein) to the quenched solution.

-

Titrate the resulting basic solution with a standardized solution of a strong acid (e.g., HCl in isopropanol) until the endpoint is reached.[3]

-

Record the volume of the titrant used.

-

-

Calculation:

-

Calculate the moles of acid used in the titration.

-

From the stoichiometry of the neutralization reaction, determine the moles of this compound in the aliquot.

-

Calculate the concentration of this compound in the solvent in mol/L or g/L.

-

4.4. Safety Precautions

-

This compound is pyrophoric and reacts violently with water and air. All manipulations must be carried out under a strict inert atmosphere (glove box or Schlenk line).

-

Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.

-

Ensure that all solvents are rigorously dried and deoxygenated before use.

Conclusion

While quantitative solubility data for this compound remains elusive in the literature, a clear qualitative and semi-quantitative understanding of its behavior in organic solvents has been established. This compound is generally insoluble in hydrocarbons and reactive towards ethers. The most effective approach to solubilize this potent reagent is through the formation of complexes with agents such as phenyllithium or magnesium alkoxides. The detailed experimental protocol provided in this guide offers a robust methodology for researchers seeking to determine the solubility of this compound in specific solvent systems under controlled and safe laboratory conditions. A thorough grasp of these principles is paramount for the successful and safe application of this compound in synthetic organic chemistry.

References

The Dawn of Organosodium Chemistry: A Technical Guide to Discovery and Early Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organosodium chemistry, a field centered on compounds containing a carbon-sodium bond, represents a significant chapter in the history of organometallic chemistry. While often overshadowed by their organolithium counterparts in modern synthesis, the discovery and initial investigations into organosodium compounds laid a crucial foundation for understanding the reactivity of polar organometallics. These early studies, conducted in the mid-19th and early 20th centuries, were characterized by rudimentary equipment and a burgeoning understanding of chemical bonding, yet they successfully unveiled a new class of highly reactive and synthetically intriguing molecules. This technical guide provides an in-depth look at the seminal discoveries and early experimental work that established the field of organosodium chemistry, offering detailed experimental protocols from foundational papers, quantitative data, and graphical representations of the key synthetic pathways.

The Pioneering Era: Initial Syntheses and Observations

The mid-1800s witnessed the first forays into the synthesis of organoalkali metal compounds. While initial attempts were fraught with challenges due to the extreme reactivity of these substances, they provided the first glimpses into the world of carbon-sodium bonds.

The Work of J. A. Wanklyn (1858)

James Alfred Wanklyn was a key figure in the early exploration of organoalkali compounds. In 1858, he investigated the reaction of sodium with ethyl iodide, which was known to produce a complex mixture of products. While he did not isolate a pure organosodium compound, his work contributed to the growing body of evidence for their existence as reactive intermediates. One of his notable contributions from this period was the "Wanklyn reaction," where he observed the reaction of what was presumed to be ethylsodium with carbon dioxide to form sodium propionate, a reaction analogous to the carbonation of Grignard reagents.

Experimental Protocol: The Wanklyn Reaction (Conceptual)

-

Generation of Ethylsodium (in situ): Sodium metal was reacted with an excess of diethylzinc. This reaction was believed to form a complex containing ethylsodium.

-

Carbonation: Carbon dioxide gas was passed through the reaction mixture.

-

Workup: Subsequent hydrolysis of the reaction mixture would yield propionic acid, which could be isolated and identified, providing evidence for the initial formation of a C-Na bond.

The First Synthesis: George Bowdler Buckton (1859)

The first deliberate and successful synthesis of an organosodium compound is credited to George Bowdler Buckton in 1859. He achieved this milestone through a transmetallation reaction, a method that would become a staple in early organometallic chemistry.

Experimental Protocol: Synthesis of Ethylsodium via Transmetallation

Buckton's experiment involved the reaction of diethylmercury with sodium metal. The following protocol is a reconstruction based on historical accounts of his work:

-

Apparatus: A simple glass flask, likely fitted with a condenser to prevent the escape of volatile and toxic reagents, was used. The reaction was performed under an inert atmosphere, likely hydrogen gas, to prevent the rapid decomposition of the product.

-

Reagents:

-

Diethylmercury ((C₂H₅)₂Hg)

-

Sodium metal (Na)

-

-

Procedure:

-

Sodium metal was added to diethylmercury.

-

The mixture was gently heated.

-

A vigorous reaction ensued, resulting in the formation of a "voluminous grey sponge" and metallic mercury. This "sponge" was the solid ethylsodium.

-

-

Observations: The formation of a solid product and elemental mercury was indicative of the transmetallation reaction: (C₂H₅)₂Hg + 2 Na → 2 C₂H₅Na + Hg

No quantitative yield was reported in Buckton's initial publication, as the primary focus was on the novel synthesis and characterization of the reactive product.

The Systematic Studies of Wilhelm Schlenk (1917)

The work of Wilhelm Schlenk and his student Johanna Holtz, published in 1917, marked a turning point in organoalkali metal chemistry. They conducted the first systematic investigation into the synthesis of a series of simple organosodium and organolithium compounds. Their work provided more detailed procedures and began to shed light on the nature of these highly reactive species. Schlenk is also credited with developing specialized glassware (Schlenk lines and flasks) to handle air-sensitive compounds, a testament to the challenges faced in this field.

Experimental Protocol: Schlenk's Synthesis of Organosodium Compounds via Transmetallation

Schlenk and Holtz utilized the transmetallation from organomercury compounds to prepare a variety of organosodium compounds, including methylsodium, ethylsodium, and phenylsodium. Their general procedure, as described in their seminal 1917 paper "Über die einfachsten metallorganischen Alkaliverbindungen," is outlined below.

-

Apparatus: Schlenk's specialized glassware was employed to maintain a strict inert atmosphere (nitrogen or hydrogen). This included flasks with side arms for the introduction of reagents and for connecting to a vacuum line.

-

General Procedure:

-

The dialkyl- or diarylmercury compound (e.g., dimethylmercury, diethylmercury, or diphenylmercury) was dissolved in a dry, inert solvent such as benzene or petroleum ether.

-

A stoichiometric amount of finely divided sodium metal (often as a wire or freshly cut pieces) was added to the solution under a counterflow of inert gas.

-

The reaction mixture was stirred or shaken for an extended period, often for several days, at room temperature or with gentle heating.

-

The formation of the organosodium compound was observed as a precipitate, as these compounds are generally insoluble in hydrocarbon solvents. The concurrent formation of a sodium amalgam was also noted.

-

-

Isolation and Characterization:

-

The solid organosodium compound was isolated by filtration under an inert atmosphere.

-

The product was washed with fresh, dry solvent to remove any unreacted starting materials and soluble byproducts.

-

Characterization was challenging due to the extreme reactivity of the compounds. It often involved derivatization reactions, such as carbonation to form the corresponding carboxylic acid, which could then be isolated and quantified.

-

Quantitative Data from Schlenk's Era (Illustrative)

| Organosodium Compound | Synthetic Method | Precursors | Solvent | Typical Yield (%) | Reference Period |

| Ethylsodium | Transmetallation | Diethylmercury, Sodium | Benzene | Not specified | 1917 |

| This compound | Transmetallation | Diphenylmercury, Sodium | Benzene | Not specified | 1917 |

| This compound | Reductive Metalation | Chlorobenzene, Sodium | Toluene | ~87% | 1940s |

Early Synthetic Methodologies: A Summary

The foundational studies in organosodium chemistry established several key synthetic routes, which are summarized below.

Transmetallation

This was the earliest successful method, involving the reaction of an organomercury compound with sodium metal.

Caption: Transmetallation for organosodium synthesis.

Reductive Metalation of Aryl Halides

This method, developed in the 1930s, provided a more direct route to arylsodium compounds, avoiding the use of toxic organomercury precursors.

Experimental Protocol: Preparation of this compound from Chlorobenzene

This protocol is based on work from the 1930s and 1940s that refined the initial discoveries.

-

Apparatus: A three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. The entire apparatus was dried and flushed with an inert gas (e.g., nitrogen).

-

Reagents:

-

Sodium metal, finely dispersed (e.g., as a sand or in a high-boiling hydrocarbon).

-

Chlorobenzene (C₆H₅Cl).

-

Anhydrous toluene as the solvent.

-

-

Procedure:

-

A dispersion of sodium in toluene was prepared in the reaction flask.

-

Chlorobenzene was added dropwise to the stirred sodium dispersion at a controlled temperature, typically below 40°C.

-

An exothermic reaction would initiate, and the rate of addition was adjusted to maintain a steady reaction temperature.

-

After the addition was complete, the mixture was stirred for an additional period to ensure complete reaction.

-

The resulting suspension of this compound in toluene was used directly for subsequent reactions.

-

Caption: Reductive metalation of aryl halides.

Conclusion

The discovery and early studies of organosodium compounds were pivotal achievements in the history of chemistry. The pioneering work of Wanklyn, Buckton, and Schlenk, conducted with remarkable ingenuity, not only introduced a new class of organometallic reagents but also spurred the development of new experimental techniques for handling highly reactive substances. While the application of organosodium compounds in routine synthesis has been largely superseded by their lithium and magnesium analogues, a modern resurgence of interest is underway, driven by the earth-abundance and low cost of sodium. Understanding the foundational experiments and the challenges faced by these early pioneers provides valuable context for contemporary research and development in sustainable chemistry.

Phenylsodium: A Technical Guide to its Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylsodium (C₆H₅Na) is a highly reactive organosodium compound that serves as a potent nucleophile and a strong base in organic synthesis. This technical guide provides a comprehensive overview of the molar mass and molecular formula of this compound. It details experimental protocols for its preparation and outlines key chemical reactions. While this compound is a valuable reagent in chemical synthesis, it should be noted that, based on currently available public information, its biological activity and potential involvement in signaling pathways have not been characterized.

Molecular Formula and Molar Mass

The chemical properties of this compound are fundamentally defined by its molecular structure and mass.

Molecular Formula

The molecular formula for this compound is C₆H₅Na .[1][2] This indicates that each molecule is composed of a phenyl group (C₆H₅) bonded to a sodium atom.

Molar Mass Calculation

The molar mass of this compound is calculated from the atomic masses of its constituent elements: Carbon (C), Hydrogen (H), and Sodium (Na).

| Element | Symbol | Quantity | Atomic Mass (amu) | Total Mass (amu) |

| Carbon | C | 6 | 12.011 | 72.066 |

| Hydrogen | H | 1 | 1.008 | 5.040 |

| Sodium | Na | 1 | 22.990 | 22.990 |

| Total | 100.096 |

The calculated molar mass of this compound is 100.096 g/mol .

Synthesis of this compound: Experimental Protocols

The synthesis of this compound requires anhydrous conditions and an inert atmosphere due to its high reactivity with water and oxygen. Several methods have been developed for its preparation.

Reaction of Chlorobenzene with Sodium Metal

This is a common and effective method for the synthesis of this compound.

Experimental Protocol:

-

Apparatus Setup: A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser is assembled. The entire apparatus is flame-dried and maintained under a positive pressure of dry, inert gas (e.g., nitrogen or argon).

-

Reagents:

-

Sodium metal, finely dispersed (as a sand or powder).

-

Anhydrous chlorobenzene.

-

Anhydrous solvent (e.g., toluene or xylene).

-

-

Procedure: a. The sodium dispersion is added to the reaction flask containing the anhydrous solvent. b. Chlorobenzene is added dropwise from the dropping funnel to the stirred suspension of sodium at a controlled rate to maintain a gentle reflux. c. The reaction mixture is typically stirred for several hours at room temperature or with gentle heating to ensure complete reaction. d. The resulting suspension of this compound can be used directly for subsequent reactions.

Reaction Scheme:

C₆H₅Cl + 2Na → C₆H₅Na + NaCl

Caption: Synthesis of this compound from chlorobenzene and sodium.

Transmetalation from Diphenylmercury

Historically, one of the first syntheses of this compound involved the reaction of diphenylmercury with sodium metal.

Experimental Protocol:

-

Apparatus Setup: Similar to the setup described in section 2.1.

-

Reagents:

-

Diphenylmercury ((C₆H₅)₂Hg).

-

Sodium metal.

-

Anhydrous solvent (e.g., benzene).

-

-

Procedure: a. Diphenylmercury is dissolved in the anhydrous solvent in the reaction flask. b. Sodium metal is added to the solution under an inert atmosphere. c. The reaction mixture is stirred until the formation of this compound is complete, indicated by the consumption of sodium and the formation of a precipitate.

Reaction Scheme:

(C₆H₅)₂Hg + 2Na → 2C₆H₅Na + Hg

Chemical Reactivity and Handling

This compound is a powerful nucleophile and a strong base. Its high reactivity necessitates careful handling procedures.

-

Reactions with Electrophiles: this compound readily reacts with a wide range of electrophiles, including alkyl halides, carbonyl compounds, and epoxides, to form new carbon-carbon bonds.

-

Metalation Reactions: As a strong base, it can deprotonate weakly acidic hydrocarbons, such as toluene, to form the corresponding organosodium compounds.

-

Handling and Safety: this compound is pyrophoric and reacts violently with water. It must be handled under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, is mandatory.

Biological Activity and Signaling Pathways

A thorough review of the scientific literature indicates a lack of studies on the biological activity of this compound. There is no available information to suggest its involvement in any biological signaling pathways or its application in drug development. Its extreme reactivity and instability in protic or aerobic environments, such as those found in biological systems, likely preclude any significant biological role. Researchers in drug development should be aware that while organometallic compounds are explored for various therapeutic applications, this compound itself has not been a subject of such investigations based on public records.

Conclusion

This compound is a well-established organosodium reagent with significant applications in organic synthesis. Its molecular formula (C₆H₅Na) and molar mass (100.096 g/mol ) are fundamental to its stoichiometry in chemical reactions. The synthesis of this compound, typically achieved through the reaction of a halobenzene with sodium metal, requires stringent anhydrous and anaerobic conditions. While its chemical reactivity is well-documented, there is a notable absence of research into its biological effects. Therefore, for professionals in drug development and life sciences, this compound should be considered solely as a reactive chemical intermediate for synthesis rather than a compound with known biological properties.

References

Theoretical Insights into the Reactivity of Phenylsodium: A Technical Guide for Researchers

Introduction

Phenylsodium (C₆H₅Na), an organosodium compound, represents a potent yet underutilized reagent in organic synthesis. While its reactivity is analogous to the more commonly employed phenyllithium and phenyl Grignard reagents, its high reactivity and poor solubility in common organic solvents have limited its widespread application. Theoretical and computational chemistry offer a powerful lens through which to understand and predict the behavior of such reactive species, providing insights into their structure, bonding, and reaction mechanisms at a molecular level. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical studies on this compound reactivity, drawing upon available data and analogous organometallic systems to elucidate its chemical behavior.

Theoretical Background and Computational Approaches

The theoretical investigation of highly reactive organometallic compounds like this compound predominantly relies on quantum chemical methods. Density Functional Theory (DFT) has emerged as a robust and computationally efficient tool for studying the electronic structure, geometry, and reactivity of such systems. The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d), 6-311+G(d,p)) is crucial for obtaining accurate results. For systems involving metals like sodium, the inclusion of diffuse functions and polarization functions in the basis set is often necessary to accurately describe the electronic distribution and bonding.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide higher accuracy but are computationally more demanding and are typically employed for smaller systems or for benchmarking DFT results.

The study of reaction mechanisms involves locating transition states and calculating activation energies to map out the potential energy surface of a reaction. This provides valuable information on reaction kinetics and selectivity.

Structure and Bonding in this compound

The fundamental nature of the carbon-sodium bond in this compound is a key determinant of its reactivity. This bond is highly polar, with significant ionic character due to the large difference in electronegativity between carbon (2.55) and sodium (0.93). This polarity results in a high degree of carbanionic character on the phenyl ring, making this compound a strong nucleophile and base.

While a crystal structure of unsolvated this compound is not available, a solvated dimeric structure with pentamethyldiethylenetriamine (PMDTA), [PhNa(PMDTA)]₂, has been characterized.[1] This provides valuable experimental data on bond lengths and angles within a coordinated this compound species.

Table 1: Selected Experimental Bond Lengths and Angles for the this compound-PMDTA Adduct

| Parameter | Value |

| Bond Lengths (Å) | |

| Na-C(phenyl) | 2.53 - 2.62 |

| Na-N(PMDTA) | 2.47 - 2.84 |

| Na...Na | 3.23 |

| **Bond Angles (°) ** | |

| C-Na-C | 102.7 |

| N-Na-N | 67.6 - 119.1 |

Data extracted from the crystal structure of [PhNa(PMDTA)]₂.

Theoretical calculations on model systems can provide further insights into the C-Na bond length and the electronic structure of both monomeric and aggregated forms of this compound.

Reactivity of this compound

The high carbanionic character of the phenyl group dictates the reactivity of this compound, which is primarily characterized by two main types of reactions: nucleophilic addition and metalation (C-H activation).

Nucleophilic Addition to Carbonyl Compounds

This compound readily participates in nucleophilic addition reactions with a variety of electrophiles, most notably carbonyl compounds. The reaction involves the attack of the phenyl anion on the electrophilic carbonyl carbon, leading to the formation of a new carbon-carbon bond and a sodium alkoxide intermediate. Subsequent hydrolysis yields the corresponding alcohol.

The general mechanism for this reaction can be visualized as a two-step process: nucleophilic attack followed by hydrolysis.

Computational studies on analogous reactions with phenyllithium and Grignard reagents suggest that the reaction proceeds through a well-defined transition state. The activation energy for this step is a key factor in determining the reaction rate.

Table 2: Hypothetical Quantitative Data for the Nucleophilic Addition of this compound to Formaldehyde (A Target for Future Computational Studies)

| Species | Relative Energy (kcal/mol) | C-Na Bond Length (Å) | C-C Bond Length (Å) |

| C₆H₅Na + H₂C=O | 0.0 | Calculated Value | - |

| Transition State | Calculated Value | Calculated Value | Calculated Value |

| C₆H₅CH₂O⁻Na⁺ | Calculated Value | - | Calculated Value |

Metalation (C-H Activation)

As a strong base, this compound can deprotonate organic compounds with acidic C-H bonds. The feasibility of a metalation reaction is governed by the relative acidities (pKa values) of the conjugate acid of the organosodium reagent (benzene) and the substrate. This compound is capable of deprotonating hydrocarbons that are more acidic than benzene. A classic example is the metalation of toluene to form benzylsodium.

The pKa of benzene is approximately 43, while the pKa of toluene is around 41.[2][3] This difference in acidity drives the equilibrium towards the formation of the more stable benzyl anion.

Table 3: pKa Values Relevant to the Metalation of Toluene by this compound

| Compound | pKa | Conjugate Base |

| Benzene | ~43 | Phenyl anion |

| Toluene | ~41 | Benzyl anion |

The reaction can be represented as an equilibrium between the reactants and products.

Experimental Protocols: A Guide to Computational Investigation

For researchers wishing to conduct their own theoretical studies on this compound reactivity, the following computational protocol, based on methodologies successfully applied to analogous organometallic systems, is recommended.

Computational Workflow for Studying this compound Reactivity

1. Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is required.

2. Method Selection:

- Geometry Optimization and Frequency Calculations: DFT with a functional like B3LYP or M06-2X and a basis set such as 6-311+G(d,p) is a good starting point.

- Transition State Search: Utilize methods like QST2, QST3, or the Berny algorithm to locate the transition state geometry.

- Energy Refinement: Perform single-point energy calculations on the optimized geometries using a larger basis set or a higher level of theory (e.g., a double-hybrid DFT functional or MP2) to obtain more accurate reaction and activation energies.

- Solvation Effects: To model reactions in solution, employ an implicit solvent model like the Polarizable Continuum Model (PCM).

3. Analysis:

- Geometric Parameters: Analyze bond lengths, bond angles, and dihedral angles to understand structural changes during the reaction.

- Vibrational Frequencies: Confirm that reactants, products, and intermediates have all real frequencies, and that transition states have exactly one imaginary frequency corresponding to the reaction coordinate.

- Energetics: Calculate reaction energies (ΔE_rxn) and activation barriers (E_a) to determine the thermodynamics and kinetics of the reaction.

- Electronic Structure: Analyze molecular orbitals (HOMO, LUMO) and atomic charges to understand the electronic nature of the reactants and the flow of electrons during the reaction.

Conclusion and Future Outlook

While direct and comprehensive theoretical studies on this compound reactivity are currently limited in the scientific literature, a strong foundation for its understanding can be built upon the principles of organometallic chemistry and computational studies of analogous compounds. The highly polar nature of the C-Na bond renders this compound a potent nucleophile and base, capable of undergoing a variety of important organic transformations.

This guide provides a framework for researchers to approach the study of this compound from a theoretical perspective. The detailed computational protocols and the discussion of its expected reactivity patterns, supported by data from related systems, serve as a starting point for future investigations. There is a clear need for dedicated computational studies to generate quantitative data on the structure and reactivity of this compound. Such studies will not only deepen our fundamental understanding of this intriguing reagent but also pave the way for its more rational and widespread application in synthetic chemistry.

References

Spectroscopic Characterization of Phenylsodium: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylsodium (C₆H₅Na), an organosodium compound, is a highly reactive and pyrophoric substance that presents significant challenges for characterization. Its instability in air and moisture necessitates the use of specialized handling techniques, such as Schlenk lines or glove boxes, for all experimental procedures. This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize this compound, with a particular focus on its more stable adducts, such as the bis[μ‐phenyl(pentamethyldiethylenetriamine)sodium] complex. Detailed experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are presented, along with a summary of available quantitative data. This guide aims to equip researchers with the necessary information to safely handle and spectroscopically analyze this important organometallic reagent.

Introduction

This compound has been a subject of interest in organic synthesis due to its strong basicity and nucleophilicity. However, its insolubility in common non-coordinating solvents and its extreme reactivity have limited its widespread application and detailed characterization. The formation of stable adducts with chelating ligands, such as pentamethyldiethylenetriamine (PMDTA), has been instrumental in enabling its structural and spectroscopic analysis. The crystalline dimer, bis[μ‐phenyl(pentamethyldiethylenetriamine)sodium], is a key example of a well-characterized this compound derivative.

Synthesis of this compound and its PMDTA Adduct

The synthesis of this compound and its subsequent complexation with PMDTA must be carried out under a strictly inert atmosphere (e.g., argon or nitrogen).

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. A common laboratory-scale preparation involves the reaction of chlorobenzene with sodium metal in a hydrocarbon solvent like toluene.[1]

Experimental Protocol: Synthesis of this compound

-

Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel is assembled and flame-dried under vacuum, then filled with an inert gas.

-

Reagents: Sodium metal is freshly cut and washed with a hydrocarbon solvent to remove the protective oil. Chlorobenzene and the solvent (e.g., toluene) must be rigorously dried and deoxygenated.

-

Procedure: The sodium is added to the reaction flask containing the dry solvent. The mixture is heated to the melting point of sodium while stirring vigorously to create a fine dispersion. After cooling, a solution of chlorobenzene in the same solvent is added dropwise from the dropping funnel. The reaction is typically exothermic and may require external cooling to maintain a controlled temperature. The formation of this compound results in a suspension.

Synthesis of the this compound-PMDTA Adduct

The highly reactive and often insoluble this compound can be converted into a more manageable and soluble complex by the addition of a chelating ligand like PMDTA.[1]

Experimental Protocol: Synthesis of the this compound-PMDTA Adduct

-

Apparatus: The reaction is performed in the same apparatus used for the synthesis of this compound, under a continuous inert atmosphere.

-

Reagents: Pentamethyldiethylenetriamine (PMDTA) must be dried and distilled under reduced pressure before use.

-

Procedure: To the freshly prepared suspension of this compound, a stoichiometric amount of PMDTA is added dropwise via a syringe or dropping funnel. The mixture is stirred until the this compound dissolves, indicating the formation of the soluble PMDTA adduct. The complex can then be isolated by crystallization from a suitable solvent system, such as a hydrocarbon solvent.

Spectroscopic Characterization

Due to the air-sensitive nature of this compound and its derivatives, all spectroscopic samples must be prepared and sealed in an inert atmosphere.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound adducts in solution. The chemical shifts of the phenyl protons and carbons are sensitive to the electronic environment and the nature of the carbon-sodium bond.

Experimental Protocol: NMR Sample Preparation [4][5][6][7]

-

Environment: All manipulations are performed in a glove box or on a Schlenk line.

-

Solvent: A dry, deuterated, and deoxygenated solvent (e.g., benzene-d₆, toluene-d₈, or THF-d₈) is used.

-

Sample Preparation: A small amount of the this compound-PMDTA complex is dissolved in the deuterated solvent inside a vial.

-

Transfer to NMR Tube: The solution is then transferred to an NMR tube, which is subsequently sealed with a tight-fitting cap and wrapped with parafilm or, for more sensitive samples, a J. Young valve NMR tube is used.

Expected Spectral Features:

While specific high-resolution NMR data for this compound is scarce in the readily available literature, data for the closely related phenyllithium can provide a useful reference point. For phenyllithium, the ipso-carbon (the carbon directly bonded to the metal) shows a significant downfield shift in the ¹³C NMR spectrum, which is dependent on the aggregation state (monomer, dimer, or tetramer).[5] A similar trend would be expected for this compound. The proton NMR spectrum would show signals for the phenyl group protons, with their chemical shifts influenced by the carbanionic character of the ring.

Table 1: Comparative ¹³C NMR Data for Phenyllithium Aggregates [5]

| Aggregation State | Solvent System | ipso-Carbon Chemical Shift (ppm) | J(¹³C-⁷Li) (Hz) |

| Monomer | THF with PMDTA | 196.4 | 15.6 |

| Dimer | THF | 187.0 | 7.6 |

| Tetramer | Diethyl ether | 174.0 | 5.1 |

This data for phenyllithium is provided as a reference for the expected trends in this compound spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of the phenyl ring and the C-Na bond. The frequencies of these vibrations can offer insights into the bonding and structure of the compound.

Experimental Protocol: IR Sample Preparation [8][9]

-

Solid-State (Mull Technique): In a glove box, a small amount of the solid this compound-PMDTA complex is ground with Nujol (mineral oil) or Fluorolube to form a mull. This mull is then pressed between two KBr or CsI plates. The assembly is placed in an airtight sample holder for analysis.

-

Solid-State (DRIFTS): A diffuse reflectance infrared fourier transform spectroscopy (DRIFTS) accessory can be used. The sample is mixed with dry KBr powder in a glove box, and the mixture is placed in the sample cup.

-

Solution: A solution of the complex in a dry, IR-transparent solvent (e.g., cyclohexane) can be prepared in a glove box and injected into a sealed, airtight IR cell with NaCl or KBr windows.

Expected Spectral Features:

The IR spectrum of a this compound complex is expected to show characteristic absorption bands for the phenyl group. These include C-H stretching vibrations (typically above 3000 cm⁻¹), C=C stretching vibrations of the aromatic ring (in the 1600-1450 cm⁻¹ region), and C-H in-plane and out-of-plane bending vibrations. The C-Na stretching vibration is expected to occur at low frequencies, typically below 600 cm⁻¹, and may be difficult to observe with standard mid-IR spectrometers.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can provide information about the electronic transitions within the this compound molecule. The absorption maxima are indicative of the energy gap between the molecular orbitals.

Experimental Protocol: UV-Vis Sample Preparation [10][11]

-

Environment: All manipulations are performed in a glove box.

-

Solvent: A dry, deoxygenated, UV-transparent solvent (e.g., hexane, THF) is used.

-

Sample Preparation: A dilute solution of the this compound-PMDTA complex is prepared in the chosen solvent. The concentration should be adjusted to yield an absorbance in the optimal range of the spectrophotometer (typically 0.1-1 AU).

-

Transfer to Cuvette: The solution is transferred to a quartz cuvette with a screw cap or a septum-sealed cuvette inside the glove box. The cuvette is then sealed to prevent exposure to air.

Expected Spectral Features:

Carbanionic species like this compound typically exhibit strong absorptions in the UV-Vis region. For comparison, phenyllithium in ethereal solvents shows broad charge-transfer absorption bands in the 240–260 nm range.[5] Similar transitions would be anticipated for this compound, although the exact wavelength of maximum absorbance (λmax) may differ due to the different counterion and solvation.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound, emphasizing the need for an inert atmosphere.

Caption: General workflow for the synthesis and spectroscopic characterization of this compound.

Conclusion

The spectroscopic characterization of this compound is a challenging endeavor due to its high reactivity. The use of stabilizing ligands like PMDTA is crucial for obtaining reliable and reproducible data. This guide has outlined the essential experimental protocols for the synthesis and spectroscopic analysis (NMR, IR, and UV-Vis) of this compound complexes. While specific quantitative data for this compound itself is limited in the literature, the provided information on experimental techniques and comparative data from analogous compounds should serve as a valuable resource for researchers working with this and other highly reactive organometallic species. Careful adherence to inert atmosphere techniques is paramount for the successful characterization of these compounds.

References

- 1. Proton NMR Table [www2.chemistry.msu.edu]

- 2. NMR-006: Valve Tubes and Air Sensitive Samples in NMR [nmr.chem.umn.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. sp-wilmadlabglass.com [sp-wilmadlabglass.com]

- 8. Infrared spectroscopic monitoring of solid-state processes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. Characterization of the solid-state: spectroscopic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. kbcc.cuny.edu [kbcc.cuny.edu]

Phenylsodium vs. Phenyllithium: An In-depth Technical Guide to Basicity and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organoalkali reagents are fundamental tools in synthetic organic chemistry, prized for their potent nucleophilicity and basicity. Among these, phenylsodium (PhNa) and phenyllithium (PhLi) are archetypal arylation and metalating agents. While structurally similar, the difference in the alkali metal—sodium versus lithium—imparts distinct characteristics that significantly influence their reactivity and utility in chemical synthesis. This technical guide provides a comprehensive comparison of the basicity and reactivity of this compound and phenyllithium, supported by quantitative data, detailed experimental protocols, and logical workflow diagrams to aid researchers in the rational selection and application of these powerful reagents.

Introduction

This compound and phenyllithium are organometallic compounds featuring a highly polarized carbon-metal bond. This polarization results in a high degree of carbanionic character on the phenyl ring's ipso-carbon, making them strong bases and effective nucleophiles.[1][2] The choice between these reagents can be critical in complex syntheses, particularly in the development of pharmaceutical intermediates where selectivity and yield are paramount.

Phenyllithium is a widely used reagent in both laboratory and industrial settings.[3][4] Its chemistry is well-documented, and it is commercially available in various solvent formulations.[3] In solution, phenyllithium exists in equilibrium between different aggregation states (monomers, dimers, tetramers), which is solvent-dependent and influences its reactivity.[3][5]

This compound, while known for over a century, is less commonly employed.[6] This is often attributed to its lower solubility in common organic solvents and its propensity for side reactions.[6] However, the greater electropositivity of sodium compared to lithium suggests that this compound should be the more reactive and basic of the two, a factor that can be exploited in certain synthetic transformations.[7]

This guide aims to provide a detailed comparative analysis of these two important reagents, focusing on their relative basicity and reactivity.

Basicity

The basicity of organometallic reagents is a critical parameter, dictating their ability to deprotonate a wide range of substrates, including weakly acidic C-H bonds in a process known as metalation. The strength of a base is inversely related to the pKa of its conjugate acid. For both this compound and phenyllithium, the conjugate acid is benzene.

The pKa of benzene is exceptionally high, indicating that its conjugate base, the phenyl anion, is extremely strong. While the metal cation (Li⁺ or Na⁺) influences the aggregation and ion-pairing of the organometallic species, the intrinsic basicity is primarily determined by the stability of the phenyl carbanion.

| Compound | Conjugate Acid | pKa in DMSO | Reference |

| This compound (PhNa) | Benzene (C₆H₆) | ~43 | [8] |

| Phenyllithium (PhLi) | Benzene (C₆H₆) | ~43 | [8] |

Table 1: Acidity of the Conjugate Acid of this compound and Phenyllithium.

The greater electropositivity of sodium (0.93 on the Pauling scale) compared to lithium (0.98) leads to a more ionic C-Na bond than the C-Li bond. This increased ionic character in this compound results in a higher effective negative charge on the phenyl ring, rendering it a stronger base than phenyllithium.[7] While the pKa of the conjugate acid is the same, the kinetic basicity of this compound is generally considered to be greater.

Reactivity

The reactivity of this compound and phenyllithium encompasses their utility as nucleophiles in addition and substitution reactions, and as bases in metalation reactions.

Nucleophilic Reactivity

Both reagents are potent nucleophiles, readily participating in reactions such as the addition to carbonyl compounds to form alcohols.[2][3] However, this compound's higher reactivity can lead to a greater propensity for side reactions, such as enolization of the carbonyl substrate or radical-mediated processes.[6]

The choice of solvent and temperature is crucial in controlling the reactivity of both reagents. Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are commonly used for phenyllithium, as they solvate the lithium cation and break down the oligomeric aggregates, increasing reactivity.[3][5] this compound is often prepared and used in hydrocarbon solvents like toluene, as it can react with ethers.[1][6]

| Parameter | This compound (PhNa) | Phenyllithium (PhLi) |

| General Reactivity | Higher | Lower |

| Nucleophilicity | More nucleophilic | Less nucleophilic |

| Basicity (Kinetic) | More basic | Less basic |

| Solubility | Generally lower in common ethereal solvents | Soluble in ethereal and some hydrocarbon solvents |

| Aggregation | Polymeric/aggregated | Monomeric, dimeric, or tetrameric depending on solvent |

| Common Solvents | Toluene, Hexane | Diethyl ether, Tetrahydrofuran (THF) |

| Side Reactions | More prone to side reactions (e.g., Wurtz-Fittig coupling, ether cleavage) | Generally cleaner reactions |

Table 2: Qualitative Comparison of this compound and Phenyllithium Properties.

Metalation Reactivity

In metalation reactions, the greater basicity of this compound suggests it should deprotonate acidic C-H bonds more rapidly than phenyllithium. For instance, in the metalation of toluene to form benzylsodium or benzyllithium, this compound is expected to react at a faster rate.[6]

Direct comparative kinetic data for these reactions are scarce in the literature, largely due to the high reactivity and experimental challenges associated with handling these reagents. However, the general consensus in organometallic chemistry supports the higher reactivity of organosodium compounds over their organolithium counterparts.[7]

Experimental Protocols

Accurate comparison of the basicity and reactivity of this compound and phenyllithium requires careful experimental design and execution under inert atmosphere conditions. Below are detailed protocols for the synthesis, titration, and a comparative reactivity study.

Synthesis of this compound

Reaction: C₆H₅Cl + 2 Na → C₆H₅Na + NaCl

Materials:

-

Sodium metal, dispersion in mineral oil

-

Chlorobenzene, anhydrous

-

Toluene, anhydrous

-

Dry nitrogen or argon gas

-

Three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel

Procedure: [1]

-

Under a positive pressure of inert gas, wash the sodium dispersion (11.5 g, 0.5 g-atom) with anhydrous toluene to remove the mineral oil.

-

Add 150 mL of anhydrous toluene to the flask containing the washed sodium.

-

Stir the mixture vigorously to create a fine suspension of sodium.

-

Slowly add a solution of chlorobenzene (22.5 g, 0.2 mol) in 50 mL of anhydrous toluene from the dropping funnel.

-